1-((4-bromophenyl)sulfonyl)-2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole
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Overview
Description
1-((4-bromophenyl)sulfonyl)-2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromophenyl group, a sulfonyl group, and a methylbenzylthio group attached to a dihydroimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-bromophenyl)sulfonyl)-2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonylation of a bromophenyl compound using reagents such as sulfur trioxide or chlorosulfonic acid.
Preparation of the Methylbenzylthio Intermediate: This involves the thiolation of a methylbenzyl compound using reagents like thiourea or sodium sulfide.
Cyclization to Form the Dihydroimidazole Ring: The final step involves the cyclization of the intermediates under specific conditions, such as heating in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((4-bromophenyl)sulfonyl)-2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-bromophenyl)sulfonyl)-2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-bromophenyl)sulfonyl)-2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-chlorophenyl)sulfonyl)-2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole
- 1-((4-fluorophenyl)sulfonyl)-2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole
- 1-((4-methylphenyl)sulfonyl)-2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole
Uniqueness
1-((4-bromophenyl)sulfonyl)-2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S2/c1-13-3-2-4-14(11-13)12-23-17-19-9-10-20(17)24(21,22)16-7-5-15(18)6-8-16/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRZMZGQXZMXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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